molecular formula C8H5N3O B2569105 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile CAS No. 400081-34-7

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile

Cat. No.: B2569105
CAS No.: 400081-34-7
M. Wt: 159.148
InChI Key: SVNLNCFGFXMTNQ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of sulfuric acid . This reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of water, leading to the formation of the desired product.

Another method involves a one-pot synthesis where tetracyanoethylene reacts with ketones in the presence of a catalytic quantity of hydrochloric acid . This method increases the overall yield and reduces the duration of the experiment.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-5-7(4-10)6(3-9)2-8(12)11-5/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNLNCFGFXMTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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